
Tetrahydropalmatrubine
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Overview
Description
Tetrahydropalmatrubine (C19H21NO4) is a tetrahydroprotoberberine alkaloid belonging to the benzylisoquinoline class. It is naturally occurring in plants such as Schefferomitra subaequalis (Annonaceae) and Annona crassiflora (Annonaceae), where it accumulates predominantly in root tissues . Structurally, it is characterized by a tetracyclic scaffold with specific hydroxyl and methoxy substitutions. This compound serves as a biosynthetic intermediate in pathways leading to more complex alkaloids, such as tetrahydropalmatine and sinactine, via enzymatic O-methylation steps .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydropalmatrubine typically involves the Bischler-Napieralski cyclization-reduction reaction. This method starts with the condensation of β-ethylamides of electron-rich arenes using reagents such as phosphorus pentoxide, phosphorus oxychloride, or zinc chloride . The choice of reducing agent in the subsequent step is crucial as it generates a new stereogenic center at carbon-1. Asymmetric transfer hydrogenation catalyzed by chiral ruthenium(II) complexes has been shown to be an effective method for the enantioselective reduction of cyclic imines, producing tetrahydroisoquinolines with high yields and enantiomeric excess values ranging from 90% to 97% .
Industrial Production Methods: Industrial production of this compound involves the extraction from Corydalis saxicola, followed by purification processes to isolate the compound . The extraction process typically includes solvent extraction, chromatography, and crystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Tetrahydropalmatrubine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Pharmacological Properties
Tetrahydropalmatrubine exhibits several pharmacological activities, including:
- Analgesic Effects : It has been shown to alleviate pain through various mechanisms. For instance, it can reduce the activity of acid-sensing ion channels in sensory neurons, thereby providing relief from pain caused by acidosis. In animal studies, this compound demonstrated significant analgesic effects on neuropathic pain and bone cancer pain models .
- Anti-inflammatory Effects : The compound has been observed to inhibit the expression of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and PI3K/Akt/mTOR. This makes it a candidate for treating inflammatory diseases like atherosclerosis and pneumonia .
- Neuroprotective Effects : this compound shows promise in protecting against neurodegenerative conditions by regulating dopamine and glutamate transmission in the brain. It has been studied for its potential to prevent addiction-related behaviors and improve cognitive functions .
- Antitumor Activity : Preliminary studies indicate that this compound may possess anticancer properties, potentially inhibiting tumor growth through various cellular mechanisms .
Analgesic Applications
A study involving rats demonstrated that this compound significantly reduced pain responses in models of formalin-induced pain and bone cancer pain. The compound was effective at doses of 5 mg/kg and 10 mg/kg, leading to increased mechanical thresholds and reduced thermal sensitivity .
Anti-inflammatory Applications
In a model of acute lung injury induced by ischemia-reperfusion, this compound exhibited a protective effect by reducing inflammatory cytokines such as TNF-α and IL-6. The mechanism involved inhibition of the NF-κB signaling pathway, highlighting its potential for treating respiratory conditions .
Neuroprotective Applications
Research on the effects of this compound on methamphetamine-induced behavioral changes indicated that it could regulate brain-derived neurotrophic factor pathways and improve outcomes related to addiction. The compound also showed promise in enhancing cognitive functions in models of global cerebral ischemia .
Antitumor Activity
In vitro studies have suggested that this compound can induce apoptosis in cancer cells and inhibit tumor growth through modulation of key signaling pathways involved in cell proliferation and survival .
Data Tables
Mechanism of Action
Tetrahydropalmatrubine is structurally similar to other tetrahydroprotoberberine alkaloids such as tetrahydropalmatine, corydaline, and benzyltetrahydropalmatine . it is unique in its specific pharmacological profile and potential therapeutic applications. For instance, while tetrahydropalmatine is known for its analgesic and anti-addiction effects, this compound has shown promise in neuroprotection and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Tetrahydropalmatrubine shares a core tetrahydroprotoberberine structure with related alkaloids but differs in substitution patterns (Table 1). Key structural analogs include:
Compound | Substituents | Methylation Sites | Molecular Formula |
---|---|---|---|
This compound | 2,3,9,10-tetrahydroxy substitutions | None (precursor) | C19H21NO4 |
Tetrahydropalmatine | 2,3,10-trihydroxy, 9-methoxy | 9-O-methylation | C21H25NO4 |
Scoulerine | 2,3,9,10-tetrahydroxy (unmethylated) | None | C19H19NO4 |
N-Methylisocorypalmine | 2,3-dihydroxy, 9,10-dimethoxy, N-methyl | 9,10-O-methylation, N-methyl | C21H25NO4 |
Table 1: Structural features of this compound and related protoberberines .
This compound is distinguished by the absence of methyl groups at position 9, unlike tetrahydropalmatine, which undergoes 9-O-methylation via enzymes like scoulerine 9-O-methyltransferase (S9OMT) .
Pharmacological Activities
- This compound: Exhibits marginal cytotoxicity (IC50 > 30 μM) against breast (MCF-7) and colorectal (HCT-116) carcinoma cell lines, limiting its direct therapeutic use .
- Tetrahydropalmatine : Well-documented for anxiolytic effects in rodent models and pharmacokinetic stability in hypertensive rats, with rapid absorption and renal excretion .
Tissue-Specific Accumulation
Both compounds accumulate preferentially in plant roots, but this compound is detected at lower concentrations compared to bisbenzylisoquinolines like tetrandrine (100× higher in roots) .
Research Findings and Implications
This compound’s structural simplicity and role as a biosynthetic intermediate make it a valuable target for metabolic engineering. In contrast, tetrahydropalmatine’s pharmacological efficacy highlights the importance of methylation in enhancing bioactivity. Future studies should explore hybrid synthetic-biosynthetic routes to improve yields and diversify applications .
Biological Activity
Tetrahydropalmatrubine (THPB) is a natural alkaloid derived from various plant sources, particularly from the family of Papaveraceae. This compound has garnered attention for its diverse biological activities, including anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects. This article provides a detailed overview of the biological activity of THPB, supported by research findings and data tables.
1. Anti-Addiction Effects
THPB has shown potential in mitigating drug addiction. Research indicates that it can antagonize morphine-induced changes in brain dopamine and glutamate transmission. It inhibits dopamine D1 receptor activity and modulates the expression of brain-derived neurotrophic factor (BDNF), which is crucial in addiction pathways .
2. Anti-Inflammatory Properties
THPB exhibits significant anti-inflammatory effects through various signaling pathways. It reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1α, and IL-6 in a dose-dependent manner. The inhibition of the NF-κB signaling pathway has been identified as a primary mechanism for its anti-inflammatory action .
3. Analgesic Effects
Studies have demonstrated that THPB can alleviate pain in models of tumor-induced pain by decreasing inflammatory cytokines and inhibiting apoptosis and autophagy through the TRAF6/JNK pathway .
4. Neuroprotective Effects
THPB's neuroprotective capabilities are linked to its ability to regulate neurotransmitter systems and reduce oxidative stress. It has been shown to enhance neuronal survival in models of neurodegeneration .
5. Antitumor Activity
Research indicates that THPB possesses antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells and modulation of tumor microenvironments .
The biological activities of THPB are mediated through several molecular pathways:
- PI3K/Akt/mTOR Pathway : THPB protects against acute lung injury by inhibiting this pathway, which is crucial for cellular growth and metabolism .
- NF-κB Signaling : The compound decreases pro-inflammatory cytokines by inhibiting NF-κB signaling, which plays a key role in inflammation .
- Dopaminergic and Serotonergic Modulation : THPB affects dopamine D3 receptor expression and serotonin neuronal activity, contributing to its anti-addiction properties .
Case Studies
Several studies have highlighted the efficacy of THPB in various experimental settings:
- Study on Pain Models : In a mouse model of tumor-induced pain, THPB treatment resulted in reduced levels of inflammatory markers such as TNF-α and IL-18, demonstrating its analgesic potential .
- Neuroprotection Against Drug-Induced Damage : In experiments involving methamphetamine-induced behavioral changes, THPB was shown to regulate dopaminergic pathways effectively .
Data Table: Summary of Biological Activities
Pharmacokinetics
Despite its promising biological activities, pharmacokinetic studies reveal that THPB has low bioavailability due to rapid clearance from the body. Strategies such as self-microemulsifying drug delivery systems have been proposed to enhance its absorption and therapeutic efficacy .
Properties
CAS No. |
7762-76-7 |
---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3 |
InChI Key |
DKBYSDUFSXFXMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O |
Origin of Product |
United States |
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